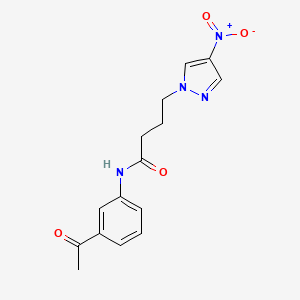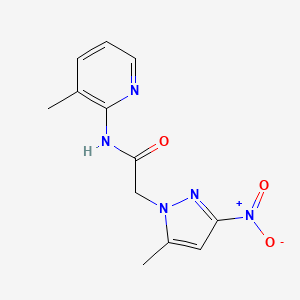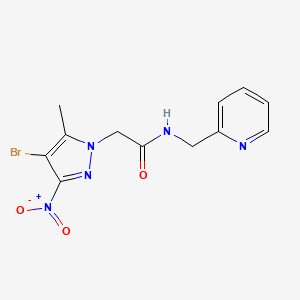![molecular formula C20H22N4O B3605713 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B3605713.png)
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine
Overview
Description
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions. For instance, 3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized by reacting 3-methylbenzamidoxime with a carboxylic acid chloride in the presence of a base.
Alkylation of the piperazine ring: The next step involves the alkylation of 4-phenylpiperazine with the previously synthesized 1,2,4-oxadiazole derivative. This can be done using a suitable alkylating agent such as a halomethyl derivative of the oxadiazole in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperazine ring, which is common in many drugs, suggests that it could interact with biological targets such as neurotransmitter receptors or enzymes.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole ring.
Mechanism of Action
The mechanism by which 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The oxadiazole ring could play a role in stabilizing these interactions or facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler analog that lacks the oxadiazole moiety.
4-Phenylpiperazine: Another analog without the oxadiazole ring.
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine is unique due to the presence of both the piperazine and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(3-methylphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-6-5-7-17(14-16)20-21-19(25-22-20)15-23-10-12-24(13-11-23)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROKIALBZZPCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide](/img/structure/B3605638.png)

![1,1'-[1,4-phenylenebis(methylene)]bis-1H-1,2,3-benzotriazole](/img/structure/B3605647.png)
![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3605649.png)

![ethyl 4-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3605652.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B3605669.png)

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3605684.png)
![1-phenyl-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B3605712.png)
![5-CHLORO-N-[2-(3-CHLORO-4-METHOXYBENZOYL)-1-BENZOFURAN-3-YL]-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B3605720.png)
![N-{[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3605728.png)
![3-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3605735.png)

